molecular formula C15H13ClN4O2 B8135991 Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate

Cat. No.: B8135991
M. Wt: 316.74 g/mol
InChI Key: QFMKWNADGZIBMA-UHFFFAOYSA-N
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Description

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate (molecular formula: C₁₅H₁₃ClN₄O₂) is a carbamate derivative featuring an imidazo[4,5-b]pyridine core substituted with a chlorine atom at the 6-position and a benzyl carbamate group at the 2-methyl position. This compound is commercially available at 97% purity (CAS: 2682112-93-0) and is utilized in organic synthesis and pharmaceutical research . The imidazo[4,5-b]pyridine scaffold is notable for its role in medicinal chemistry, particularly in antiglycation and antioxidant applications, as demonstrated by structurally related analogs .

Properties

IUPAC Name

benzyl N-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c16-11-6-12-14(17-7-11)20-13(19-12)8-18-15(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMKWNADGZIBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate typically involves the reaction of 6-chloro-2-aminopyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding N-oxide derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Bromine : The bromine analog (C₁₂H₁₅BrN₄O₂) offers distinct reactivity in Suzuki-Miyaura or Buchwald-Hartwig reactions compared to the chlorine-substituted target compound .
  • Carbamate Variations : The benzyl carbamate group in the target compound may confer better solubility in organic solvents than the tert-butyl analog, which is bulkier and more lipophilic .

Imidazo[4,5-b]pyridine Derivatives with Diverse Functional Groups

Compound Name Molecular Formula Functional Groups Potential Applications References
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine C₁₅H₁₃F₃N₄O₂S 3-ethylsulfonyl, 6-CF₃ Agrochemical research (insecticides)
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine C₁₆H₁₂F₆N₄O₂S 3-ethylsulfonyl, 5-CF₃, 6-CF₃ High electronegativity for target binding

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups exhibit enhanced electrophilicity, making them suitable for agrochemical targeting .

Carbamate-Containing Analogous Structures

Compound Name Molecular Formula Core Structure Applications References
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate C₂₂H₁₈FN₅O₂ Tetrazole-pyridine hybrid Life sciences research (CAS: 1220910-89-3)
tert-Butyl (4-bromobenzyl)(phenyl)carbamate C₁₈H₁₉BrN₂O₂ Bromobenzyl-phenyl carbamate Synthetic intermediate in peptide chemistry

Key Observations :

  • Hybrid Structures : The tetrazole-containing analog (C₂₂H₁₈FN₅O₂) highlights the versatility of carbamates in modulating pharmacokinetic properties, such as metabolic stability .
  • Synthetic Utility : tert-Butyl carbamates are frequently used as protecting groups, whereas benzyl carbamates (as in the target compound) are more stable under acidic conditions .

Biological Activity

Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate is a compound belonging to the imidazo[4,5-b]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

  • IUPAC Name : Benzyl N-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate
  • Molecular Formula : C15H13ClN4O2
  • Molecular Weight : 316.74 g/mol
  • CAS Number : 2682112-93-0

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their catalytic functions.
  • Receptor Modulation : It may act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
  • Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule assembly, which is crucial for cell division and integrity.

Biological Targets

This compound has been studied for its effects on several biological targets:

Target Effect Reference
5-HT6 Serotonin ReceptorsModulation of neurotransmission
Cyclin-dependent Kinases (Cdks)Inhibition of cell cycle progression
Bruton’s Tyrosine Kinase (BTK)Potential therapeutic target in cancers
MicrotubulesDestabilization leading to apoptosis

Case Studies and Research Findings

  • Serotonin Receptor Modulation :
    A study focused on imidazopyridine derivatives demonstrated that compounds similar to this compound could effectively modulate 5-HT6 receptors, which are implicated in cognitive functions and mood regulation. The structure–activity relationship (SAR) studies revealed that modifications in the imidazopyridine scaffold significantly affected receptor affinity and selectivity .
  • Kinase Inhibition :
    Another research project highlighted the potential of imidazopyridine derivatives in inhibiting cyclin-dependent kinases and Bruton’s tyrosine kinase. These kinases are critical in cancer biology; thus, compounds like this compound may provide new avenues for cancer therapeutics .
  • Microtubule Disruption :
    A recent evaluation of related compounds indicated significant activity against microtubule assembly at concentrations around 20 μM. This suggests that this compound could share similar properties that lead to apoptosis in various cancer cell lines .

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